molecular formula C6H5BrOS B1302021 2-Acetyl-4-bromothiophene CAS No. 7209-11-2

2-Acetyl-4-bromothiophene

Cat. No.: B1302021
CAS No.: 7209-11-2
M. Wt: 205.07 g/mol
InChI Key: HXVLWNKFMNRJED-UHFFFAOYSA-N
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Description

2-Acetyl-4-bromothiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C6H5BrOS, and it is characterized by the presence of an acetyl group at the second position and a bromine atom at the fourth position on the thiophene ring. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetyl-4-bromothiophene can be synthesized through several methods. One common approach involves the bromination of 2-acetylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-bromothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and reaction temperatures around -78°C to room temperature.

    Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and reaction temperatures around 0°C to room temperature.

    Reduction: Lithium aluminum hydride, solvents like diethyl ether, and reaction temperatures around 0°C to room temperature.

Major Products Formed:

    Substitution: Various substituted thiophenes depending on the nucleophile used.

    Oxidation: 2-Carboxy-4-bromothiophene.

    Reduction: 2-(1-Hydroxyethyl)-4-bromothiophene.

Scientific Research Applications

2-Acetyl-4-bromothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-bromothiophene and its derivatives depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetyl group can influence the compound’s reactivity and binding affinity, leading to various biological effects. In materials science, its electronic properties are exploited to enhance the performance of electronic devices.

Comparison with Similar Compounds

    2-Acetylthiophene: Lacks the bromine atom, making it less reactive in substitution reactions.

    4-Bromothiophene: Lacks the acetyl group, limiting its applications in certain synthetic pathways.

    2-Bromo-4-methylthiophene: Contains a methyl group instead of an acetyl group, affecting its chemical reactivity and applications.

Uniqueness: 2-Acetyl-4-bromothiophene is unique due to the presence of both the acetyl and bromine substituents, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVLWNKFMNRJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370632
Record name 1-(4-Bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7209-11-2
Record name 1-(4-Bromothiophen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromo-2-thienyl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Acetylthiophene (21.6 ml, 0.20 mol) was dissolved in 200 ml CHCl3 at 0° C. AlCl3 (40 g, 0.30 mol) was added in small portions at such a rate as to maintain the temperature at 5-10° C. The reaction mixture was then cooled to 0° C. and bromine, Br2 (11.34 ml, 0.22 mol) was added quickly. The reaction mixture was refluxed for two hours, then was allowed to cool and was poured into a mixture of 400 ml ice water and 50 ml concentrated HCl and stirred for 30 minutes. The organic layer was separated, dried over Na2SO4, and concentrated under vacuum. The crude product was distilled under vacuum to yield pure 4-bromo-2-acetylthiophene (27.6 g, 67%). MS (M−H)−: 204.85; 1H NMR (300 MHz, CDCl3) δ7.58 (1H, d, J=1.3 Hz), 7.53 (1H, d, J=1.3 Hz), 2.55 (3H, s).
Quantity
21.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
11.34 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of raw 4-bromo-2-(1′-hydroxyethyl)thiophene (1.28 g, 6.18 mmol) and PCC (2.6 g, 13.26 mmol) in 20 ml of dichloromethane is put into a flask fitted with magnetic stirring and under an atmosphere of argon. It is agitated vigorously for 2 hours at ambient temperature, the reaction medium becoming progressively black. It is then filtered on a column of florisil (eluent ether), the solvent evaporated and the raw product produced is purified by flash chromatography on silica (eluent pure petroleum ether). 1.10 g of a white solid is obtained 4-bromo-2-acetyl-thiophene (yield=87%).
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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